3-Chloropropylamine hydrochloride

Übersicht

Beschreibung

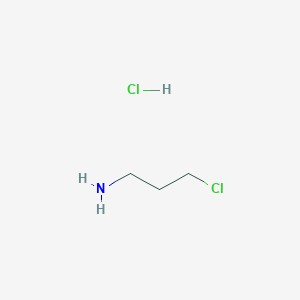

3-Chloropropylamine hydrochloride (CAS: 6276-54-6) is an organochlorine compound with the molecular formula C₃H₈ClN·HCl (MW: 130.02 g/mol). It consists of a propylamine backbone with a chlorine atom at the terminal carbon and exists as a hydrochloride salt. This compound is widely utilized as a precursor in organic synthesis, polymer modification, and pharmaceutical intermediates due to its reactive amine and chloride groups. Key applications include:

- Drug synthesis: Serves as a linker in cobalamin-drug conjugates for targeted cancer therapies .

- Polymer functionalization: Used in grafting amino-terminated side chains onto polybenzimidazole (PBI) membranes to enhance proton conductivity in fuel cells .

- Click chemistry: Converted to 3-azidopropylamine for bioorthogonal reactions . Commercial grades (e.g., Sigma Aldrich) offer ≥98% purity, with handling precautions noted for its hygroscopic and irritant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloropropylamine hydrochloride is typically synthesized by reacting 3-chloropropylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

- Dissolve 3-chloropropylamine in an appropriate solvent such as methanol.

- Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.

- The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

- Continuous feeding of 3-chloropropylamine and hydrochloric acid into a reactor.

- Efficient mixing and temperature control to ensure complete reaction.

- Crystallization and purification steps to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloropropylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

Solvents: Methanol, ethanol, and water are frequently used solvents.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and thiols are formed.

Condensation Products: Imines and related compounds are common products of condensation reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Chloropropylamine hydrochloride is primarily used as a reagent in organic synthesis. Its alkylamine structure allows it to participate in nucleophilic substitution reactions, making it valuable for the synthesis of various amines and polymers. It has been particularly noted for its role in the synthesis of linear, star, and comb-like polyacrylamides, which are utilized in fields such as drug delivery and tissue engineering .

Bioprocessing and Cell Culture

In bioprocessing, this compound has applications in cell culture and transfection processes. Its ability to modify cellular membranes enhances the efficiency of gene delivery systems, particularly in the context of cell and gene therapy . Researchers have employed this compound to improve the transfection rates of plasmid DNA into mammalian cells, facilitating studies in gene expression and protein production.

Chromatography

This compound is also used as a stationary phase modifier in chromatography techniques. By altering the surface properties of chromatographic materials, it aids in improving the separation efficiency of various compounds during analytical procedures . This application is crucial for analytical chemistry, especially in the purification and analysis of complex mixtures.

Environmental Applications

The compound has been explored for its potential use in environmental remediation processes. Specifically, it has been tested for its effectiveness in treating carbon-enriched fly ash concentrates, indicating its versatility beyond traditional chemical applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Used as a reagent for synthesizing amines and polymers | Versatile building block for organic synthesis |

| Bioprocessing | Enhances gene delivery systems in cell culture | Improves transfection rates |

| Chromatography | Acts as a stationary phase modifier | Increases separation efficiency |

| Environmental Remediation | Tested for treatment of carbon-enriched fly ash concentrates | Potentially useful in waste management |

Wirkmechanismus

The mechanism of action of 3-chloropropylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical entities. This property is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Methyl-3-chloropropylamine Hydrochloride

- CAS : 97145-88-5 | Molecular Formula : C₄H₁₁Cl₂N | MW : 144.04 g/mol

- Structure : Features a methyl group on the amine nitrogen, reducing nucleophilicity compared to the primary amine in 3-chloropropylamine hydrochloride.

- Applications : Used in synthesizing quaternary ammonium compounds and surfactants. The methyl group enhances hydrophobicity, impacting solubility in polar solvents.

- Synthesis : Prepared via alkylation of methylamine with 1-bromo-3-chloropropane .

N,N-Dimethyl-3-chloropropylamine Hydrochloride

- CAS : 5407-04-5 | Molecular Formula : C₅H₁₃Cl₂N | MW : 158.07 g/mol

- Structure : Contains two methyl groups on the amine, further decreasing reactivity and increasing steric hindrance.

- Applications : Intermediate in quaternary ammonium salt production. Its lower nucleophilicity makes it suitable for controlled alkylation reactions.

- Synthesis : Achieved via phase-transfer catalysis (PEG 600) with a 73.7% yield under optimized conditions (35–40°C, 4 h) .

3-Azidopropylamine Hydrochloride

- Molecular Formula : C₃H₇N₄·HCl | MW : 137.57 g/mol

- Structure : Chloride replaced by an azide (-N₃) group, enabling click chemistry via CuAAC (copper-catalyzed azide-alkyne cycloaddition).

- Applications : Critical in polymer science and bioconjugation. For example, used to prepare alkyne-functionalized folic acid derivatives .

- Synthesis : Derived from this compound via SN2 substitution with NaN₃ (80°C, 15–24 h, ~29% yield after purification) .

Comparative Analysis Table

Key Research Findings

- Reactivity : The primary amine in this compound enables efficient nucleophilic substitution (e.g., SN2 reactions), whereas methylation/azidation alters reaction pathways. For instance, steric hindrance in N,N-dimethyl derivatives lowers yields in Suzuki-Miyaura couplings .

- Thermal Stability : 3-Azidopropylamine is thermally unstable above 80°C, requiring cautious handling compared to the parent compound .

- Material Performance : Grafting 3-chloropropylamine onto PBI membranes improves proton conductivity (0.067 S/cm) but reduces mechanical strength, highlighting a trade-off in fuel cell applications .

Biologische Aktivität

3-Chloropropylamine hydrochloride is an organic compound with notable biological activity, primarily due to its structural characteristics that allow it to interact with various biological molecules. This article delves into the biological activity of this compound, examining its chemical properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 130.02 g/mol. It is classified as a hydrochloride salt, derived from 3-chloropropan-1-amine. The presence of both an amine group and a chlorine atom contributes to its reactivity, particularly in nucleophilic substitution reactions, making it a versatile compound in chemical synthesis and biological applications .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing the compound to participate in various chemical reactions with electrophiles.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes and metabolic pathways, which could lead to therapeutic applications .

Toxicological Profile

The compound is considered hazardous according to OSHA standards. Long-term exposure can lead to respiratory issues, including pneumoconiosis, due to inhalation of dust particles. Skin contact may result in allergic reactions such as contact dermatitis .

Case Studies

- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects on certain cell lines. In one study, its impact on cell viability was assessed, revealing dose-dependent cytotoxicity .

- Therapeutic Applications : A clinical study involving AUR101, which incorporates this compound, is underway to evaluate its efficacy in treating moderate to severe psoriasis. This Phase II trial aims to assess the compound's clinical activity when administered at varying dosages over a 12-week period .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₃H₈ClN | Contains an amine group and a chlorine atom |

| 2-Chloroethylamine hydrochloride | C₂H₅ClN | Shorter carbon chain; different chlorination site |

| 3-Bromopropylamine hydrochloride | C₃H₈BrN | Bromine instead of chlorine; altered reactivity |

Eigenschaften

IUPAC Name |

3-chloropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978417 | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6276-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.